Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate
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Overview
Description
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is a chemical compound with the molecular formula C11H9F3N2O5. It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and an ethyl ester. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 4-(trifluoromethyl)aniline to form 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-4-(trifluoromethyl)anilinoacetic acid.
Scientific Research Applications
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-nitro-4-(methyl)anilinoacetate
- Ethyl 2-nitro-4-(chloro)anilinoacetate
- Ethyl 2-nitro-4-(bromo)anilinoacetate
Uniqueness
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with different substituents .
Properties
IUPAC Name |
ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O5/c1-2-21-10(18)9(17)15-7-4-3-6(11(12,13)14)5-8(7)16(19)20/h3-5H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWJLXSOUJRZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483081 |
Source
|
Record name | Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-79-9 |
Source
|
Record name | Ethyl [2-nitro-4-(trifluoromethyl)anilino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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